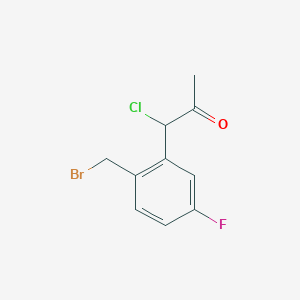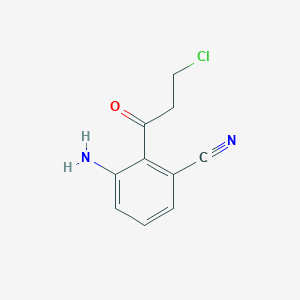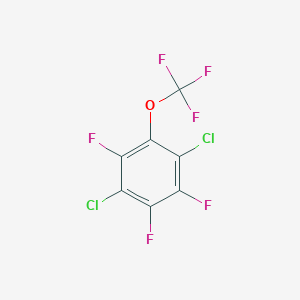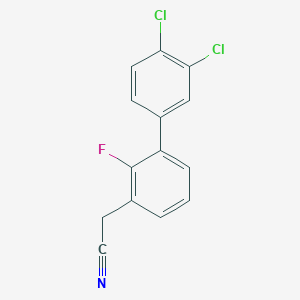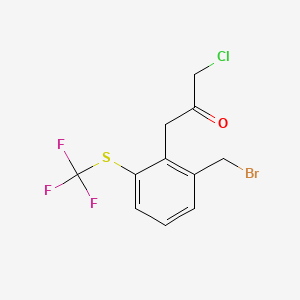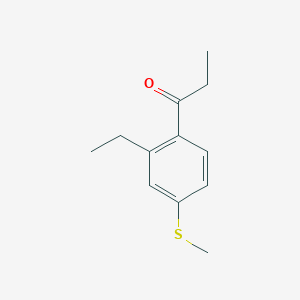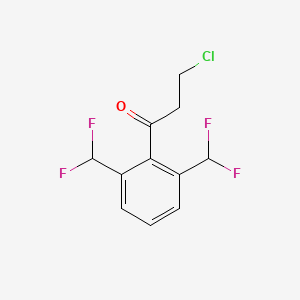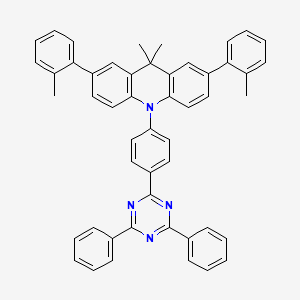
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an acridine moiety, which is a nitrogen-containing heterocycle. The combination of these two structural motifs imparts unique electronic and photophysical properties to the compound, making it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine core, which can be achieved through the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines. The acridine moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The final product is obtained after purification steps, including recrystallization or chromatography.
Análisis De Reacciones Químicas
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Aplicaciones Científicas De Investigación
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine involves its interaction with molecular targets through its electronic and photophysical properties. The triazine and acridine moieties allow the compound to participate in various electronic transitions, making it an effective material for applications in optoelectronics and photonics. The compound can also interact with biological molecules through π-π stacking interactions and hydrogen bonding, making it useful in biological studies .
Comparación Con Compuestos Similares
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine can be compared with other similar compounds such as:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ): This compound also contains a triazine and acridine moiety but has a spiro linkage, which imparts different electronic properties.
3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ): Similar to QAF-TRZ, this compound has a spiro linkage and is used in OLED applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C50H40N4 |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-bis(2-methylphenyl)acridine |
InChI |
InChI=1S/C50H40N4/c1-33-15-11-13-21-41(33)38-25-29-45-43(31-38)50(3,4)44-32-39(42-22-14-12-16-34(42)2)26-30-46(44)54(45)40-27-23-37(24-28-40)49-52-47(35-17-7-5-8-18-35)51-48(53-49)36-19-9-6-10-20-36/h5-32H,1-4H3 |
Clave InChI |
JXEUPPCIUHDPER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC3=C(C=C2)N(C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






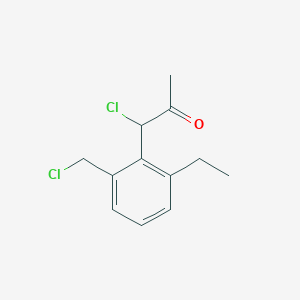
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)

